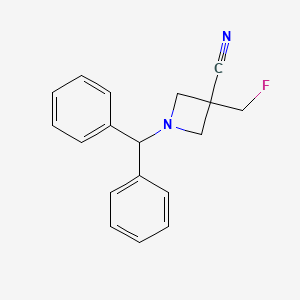
1-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which is substituted with a benzhydryl group, a fluoromethyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and industry.
準備方法
The synthesis of 1-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions using benzhydryl halides.
Fluoromethylation: The fluoromethyl group can be added through fluoromethylation reactions using reagents such as fluoromethyl iodide.
Carbonitrile Formation: The carbonitrile group can be introduced through cyanation reactions using reagents like sodium cyanide.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
化学反応の分析
1-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
1-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:
1-Benzhydryl-3-(3-fluorophenoxy)azetidine: This compound has a similar azetidine ring structure but with a fluorophenoxy group instead of a fluoromethyl group.
1-Benzhydryl-3-(2-fluorophenoxy)azetidine: Similar to the previous compound but with the fluorophenoxy group in a different position.
1-Benzhydryl-3-(4-fluorophenoxy)azetidine: Another variant with the fluorophenoxy group in yet another position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
生物活性
1-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C18H18FN3
- Molecular Weight : 301.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the benzhydryl group suggests potential interactions with dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.
Biological Activity Overview
Research has indicated that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, leading to antidepressant effects.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
- Anticancer Potential : Initial screenings indicate that this compound could exhibit cytotoxicity against various cancer cell lines, although further studies are necessary to elucidate its efficacy and mechanisms.
Case Studies
- Antidepressant Efficacy :
- Anti-inflammatory Activity :
- Anticancer Activity :
Data Table: Summary of Biological Activities
特性
分子式 |
C18H17FN2 |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
1-benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile |
InChI |
InChI=1S/C18H17FN2/c19-11-18(12-20)13-21(14-18)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11,13-14H2 |
InChIキー |
VHYMBJAVWHECEW-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CF)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















